molecular formula C15H12ClN3O2 B13095366 Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 1027511-45-0

Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B13095366
CAS No.: 1027511-45-0
M. Wt: 301.73 g/mol
InChI Key: IXHHCUSFAKWELC-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1027511-45-0) is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research . This compound features the privileged pyrazolo[1,5-a]pyrimidine core, a rigid, planar heterocyclic system known for its significant versatility and broad biological activity . The strategic substitution at the 6-position with a 4-chlorophenyl group and the ethyl carboxylate at the 3-position make this molecule a particularly promising precursor for the development of novel protein kinase inhibitors (PKIs) . Protein kinases are critical targets in oncology, and the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated potent activity against a range of kinases, including EGFR, B-Raf, and MEK, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Researchers can utilize this compound to explore structure-activity relationships (SAR), as its synthetic handles allow for further functionalization via cross-coupling and click chemistry to enhance selectivity and potency . It is supplied For Research Use Only (RUO) and is strictly intended for laboratory research applications. Not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1027511-45-0

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)13-8-18-19-9-11(7-17-14(13)19)10-3-5-12(16)6-4-10/h3-9H,2H2,1H3

InChI Key

IXHHCUSFAKWELC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-A]pyrimidine with a wide range of terminal alkynes. This reaction proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . The subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position is achieved via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .

Industrial Production Methods

Chemical Reactions Analysis

Halogenation Reactions

The 3-position of the pyrazolo[1,5-a]pyrimidine core undergoes oxidative halogenation:

Reaction TypeReagents/ConditionsProductYieldSource
BrominationNaBr, K₂S₂O₈, H₂O, 80°C, 6h3-Bromo derivative78%
IodinationNaI, K₂S₂O₈, H₂O, 80°C, 6h3-Iodo derivative82%

Mechanistic Insight :

  • Halogenation proceeds via radical-free oxidative pathways, with K₂S₂O₈ acting as both oxidant and cyclization promoter .

  • Halogen substituents enhance biological activity (e.g., kinase inhibition) .

Ester Hydrolysis and Functionalization

The ethyl carboxylate group undergoes hydrolysis and subsequent derivatization:

  • Hydrolysis :

    • Reagents : NaOH (2M), ethanol/water (1:1), reflux (3h) .

    • Product : 6-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

    • Yield : 92%.

  • Amidation :

    • Reagents : Carboxylic acid + SOCl₂ → acyl chloride, then reaction with amines .

    • Example Product : N-Benzylamide derivative (used in kinase inhibition studies) .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic attacks:

NucleophileConditionsProductApplicationSource
NH₃/RNH₂EtOH, 70°C2-Amino/alkylamino derivativesα-Glucosidase inhibitors
AlkoxidesK₂CO₃, DMF, 60°C7-Alkoxy derivativesAnticancer agents

Notable Example :

  • Reaction with 4-methoxybenzylamine yields a derivative with IC₅₀ = 0.23 µM against CDK2 kinase .

Cross-Coupling Reactions

The 4-chlorophenyl group participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives75–88%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylated analogs70%

Applications :

  • Biaryl derivatives show improved pharmacokinetic profiles .

  • N-Arylated analogs exhibit dual CDK2/TRKA inhibition (IC₅₀ < 0.5 µM) .

Oxidation and Reduction

  • Oxidation :

    • Reagents : KMnO₄, H₂SO₄, 0°C → pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

  • Reduction :

    • Reagents : LiAlH₄, THF → 3-hydroxymethyl derivative.

Comparative Reactivity Table

PositionReactivityPreferred Reactions
C3 (ester)HighHydrolysis, amidation
C6 (Cl-Ph)ModerateCross-coupling, halogenation
Pyrimidine N1LowAlkylation under strong bases

Mechanistic Studies

  • α-Glucosidase Inhibition : Molecular docking shows the 4-chlorophenyl group occupies the hydrophobic pocket, while the carboxylate interacts with catalytic residues .

  • Kinase Binding : Pyrazolo[1,5-a]pyrimidine derivatives adopt a "U-shaped" conformation in CDK2’s ATP-binding site .

This compound’s versatility in medicinal chemistry stems from its balanced reactivity profile, enabling targeted modifications for drug discovery. Recent advances emphasize greener protocols (e.g., aqueous-phase halogenation ) and computational-guided functionalization .

Mechanism of Action

The mechanism by which ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogues

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Functional Groups
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (Target) 6-(4-ClPh) C₁₅H₁₂ClN₃O₂ 221–223* Ester (C=O), Cl-Ph
Ethyl 6-amino-7-(4-ClPh)-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3ac) 5-p-tolyl, 7-(4-ClPh), 6-NH₂ C₂₇H₂₁ClN₄O₂ 221–223 Ester, NH₂, Cl-Ph, methyl
Ethyl 6-amino-5,7-bis(4-ClPh)pyrazolo[1,5-a]pyrimidine-3-carboxylate (3ah) 5,7-bis(4-ClPh), 6-NH₂ C₂₇H₂₀Cl₂N₄O₂ 245–246 Ester, NH₂, 2×Cl-Ph
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate 5,7-Cl C₉H₇Cl₂N₃O₂ N/A Ester, 2×Cl
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate 7-Br C₉H₈BrN₃O₂ N/A Ester, Br

Note: Melting points are influenced by molecular symmetry and intermolecular interactions. The bis(4-ClPh) derivative (3ah) exhibits a higher melting point (245–246°C) due to enhanced halogen bonding and crystallinity .

Substituent Effects on Activity

  • Chlorophenyl vs.
  • Amino Groups: The NH₂ group at position 6 (e.g., 3ac, 3ah) enhances hydrogen bonding capacity, which may improve binding to kinase active sites .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius (as in ) may increase steric hindrance, affecting binding kinetics compared to chlorine.

Biological Activity

Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their pharmacological properties. The synthesis of this compound typically involves the reaction of 3-aminopyrazoles with appropriate electrophiles, such as α-azidochalcones, under mild conditions to yield a variety of substituted pyrazolo[1,5-a]pyrimidines .

Biological Activities

The biological activities associated with this compound include:

1. Anticancer Activity:

  • Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this class have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the inhibition of specific kinases related to tumor growth and proliferation .
  • A study reported that derivatives exhibited IC50 values as low as 2.74 μM against MCF-7 cells, indicating potent anticancer activity .

2. Enzyme Inhibition:

  • This compound has been evaluated for its role as an α-glucosidase inhibitor. In vitro studies demonstrated that it possesses considerable inhibitory potency with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM compared to acarbose (IC50 = 750.0 ± 1.5 µM) .
  • Such enzyme inhibitors are critical in managing conditions like diabetes by slowing carbohydrate absorption.

3. Antimicrobial Properties:

  • Pyrazolo[1,5-a]pyrimidines have also shown antimicrobial activity against various pathogens, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances this activity .

Case Studies

Case Study 1: Anticancer Activity
A recent study investigated the antiproliferative effects of several pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines. Among these, this compound demonstrated significant cytotoxicity with a growth inhibition percentage (GI%) exceeding 68% in pancreatic cancer cell lines (SUIT-2) at concentrations around 100 µM .

Case Study 2: Enzyme Inhibition
In another study focused on α-glucosidase inhibition, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their inhibitory effects. This compound was among the most potent inhibitors identified, suggesting its potential utility in diabetes management through enzyme modulation .

Summary of Findings

The biological activity of this compound is multifaceted:

Activity Type Mechanism/Target IC50/Effectiveness
AnticancerInhibition of kinasesIC50 as low as 2.74 μM
α-Glucosidase InhibitionCompetitive inhibitionIC50 range: 15.2 - 201.3 µM
AntimicrobialBacteriostatic effectsEffective against E. coli/S. aureus

Q & A

Q. What are the standard synthetic routes for Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A common route involves:
  • Step 1 : Cyclization of a hydrazine derivative with α,β-unsaturated carbonyl compounds to form the pyrazole ring .
  • Step 2 : Condensation with 4-chlorophenyl-containing reagents (e.g., 4-chlorobenzaldehyde derivatives) to introduce the aryl group .
  • Step 3 : Esterification at the 3-position using ethyl chloroformate or similar reagents .
  • Key Conditions : LiHMDS in THF at 0°C for regioselective coupling ; yields range from 62% to 95% depending on purification methods .
  • Validation : NMR (δ 8.81 ppm for C5-H, aromatic protons at 7.56–7.98 ppm) and IR (C=O stretch at 1720 cm⁻¹) confirm structural integrity .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., ethyl group at δ 1.43 ppm and 4.46 ppm) and aromatic/heterocyclic carbons (109.0–162.6 ppm) .
  • FT-IR : Identifies ester carbonyl (1720 cm⁻¹) and C=C aromatic stretches (1617 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 302 (MH)+ confirms molecular weight .
  • Melting Point : 158–160°C (uncorrected capillary method) .

Q. What are the key structural features affecting its physicochemical properties?

  • Methodological Answer :
  • 4-Chlorophenyl Group : Enhances lipophilicity (logP ~2.8) and influences π-π stacking in target binding .
  • Ester Moiety : Governs solubility (sparingly soluble in water, soluble in DMSO/DMF) and serves as a handle for derivatization .
  • Pyrazolo[1,5-a]pyrimidine Core : Planar structure facilitates intercalation or kinase inhibition .

Advanced Research Questions

Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence reactivity and bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., CN) : Increase electrophilicity at C6, enabling nucleophilic substitutions (e.g., amidation) .
  • Amino vs. Cyano Groups : Amino derivatives show higher solubility but reduced kinase inhibition (IC50 >10 µM vs. <1 µM for cyano analogs) .
  • Steric Effects : Bulkier substituents (e.g., isopropyl) reduce binding affinity to B-Raf kinase by 50% compared to methyl groups .

Q. What is the role of the ester group in medicinal chemistry applications?

  • Methodological Answer :
  • Prodrug Strategy : Hydrolysis to carboxylic acid improves bioavailability but risks decarboxylation (yields drop to <20% in acidic conditions) .
  • SAR Studies : Replacing the ester with heterocycles (e.g., morpholine) enhances B-Raf kinase inhibition (IC50 from 100 nM to 15 nM) .
  • Crystallography : Ester carbonyl forms hydrogen bonds with kinase active sites (PDB: 3D structure analysis) .

Q. How to address challenges in isolating reaction intermediates during synthesis?

  • Methodological Answer :
  • Chromatographic Separation : Use silica gel columns with ethyl acetate/hexane gradients (e.g., 16% yield for intermediate 4a vs. 35% for 5a) .
  • pH Control : Alkaline hydrolysis (NaOH/EtOH) minimizes decarboxylation vs. acidic conditions, which degrade intermediates .
  • Cryogenic Techniques : Isolation of anti-configuration products via low-temperature crystallization (e.g., -20°C in ethanol) .

Q. How to analyze data contradictions in substituent effects?

  • Methodological Answer :
  • Statistical Validation : Compare IC50 values across ≥3 independent assays (e.g., B-Raf inhibition SD ±5% for cyano derivatives) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) rationalize electronic effects (e.g., cyano groups lower LUMO by 0.8 eV) .
  • Control Experiments : Replicate syntheses with varying catalysts (e.g., Pd/C vs. Ni) to isolate steric vs. electronic contributions .

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